1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a pyrazole ring, a pyridine ring with a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridin-2-yl)piperazine: Lacks the trifluoromethyl group.
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(methyl)pyridin-2-yl]piperazine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C15H18F3N5 |
---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H18F3N5/c16-15(17,18)13-2-3-14(19-12-13)22-9-6-21(7-10-22)8-11-23-5-1-4-20-23/h1-5,12H,6-11H2 |
InChI Key |
KZNZVUOBFKKUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.